N-(4-chlorobenzyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide
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Overview
Description
N-(4-chlorobenzyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide: is a synthetic organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of various functional groups in this compound, such as the thiazole ring, urea moiety, and chlorobenzyl group, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under basic conditions.
Introduction of Urea Moiety: The urea group can be introduced by reacting the thiazole derivative with an isocyanate or by using a carbodiimide coupling reagent.
Attachment of Chlorobenzyl Group: The chlorobenzyl group can be attached via nucleophilic substitution reactions, where the thiazole derivative reacts with 4-chlorobenzyl chloride in the presence of a base.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles replace the chlorine atom.
Hydrolysis: The urea moiety can undergo hydrolysis under acidic or basic conditions to yield corresponding amines and carboxylic acids.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions.
Major Products Formed
Oxidation Products: Oxidized derivatives of the thiazole ring or the methyl group.
Reduction Products: Reduced forms of the urea moiety or the thiazole ring.
Substitution Products: Compounds with nucleophiles replacing the chlorine atom.
Hydrolysis Products: Amines and carboxylic acids derived from the urea moiety.
Scientific Research Applications
N-(4-chlorobenzyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide has been studied for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its ability to interact with biological targets makes it a candidate for drug development.
Biological Studies: It is used in biological assays to study enzyme inhibition, receptor binding, and cellular signaling pathways.
Chemical Biology: The compound serves as a probe to investigate the structure-activity relationships of thiazole derivatives.
Industrial Applications: It can be used as an intermediate in the synthesis of other biologically active compounds and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, or DNA. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also interact with receptors to modulate cellular signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorobenzyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide: Similar structure with a para-tolyl group instead of a meta-tolyl group.
N-(4-chlorobenzyl)-4-methyl-2-(3-(phenyl)ureido)thiazole-5-carboxamide: Similar structure with a phenyl group instead of a tolyl group.
N-(4-chlorobenzyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide: Similar structure with a carboxamide group at the 4-position of the thiazole ring.
Uniqueness
N-(4-chlorobenzyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of the m-tolyl group and the specific positioning of the carboxamide group contribute to its unique reactivity and potential therapeutic applications.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-methyl-2-[(3-methylphenyl)carbamoylamino]-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O2S/c1-12-4-3-5-16(10-12)24-19(27)25-20-23-13(2)17(28-20)18(26)22-11-14-6-8-15(21)9-7-14/h3-10H,11H2,1-2H3,(H,22,26)(H2,23,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGVSEBYQEVTGKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=NC(=C(S2)C(=O)NCC3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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